N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide
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Overview
Description
N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromoethyl group and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and thiophene carboxamides, such as:
- 4-Bromo-1H-pyrazole
- 1-Ethyl-3-methyl-1H-pyrazole
- 2-Thiophenecarboxamide derivatives .
Uniqueness
N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H18BrN3OS |
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Molecular Weight |
356.28 g/mol |
IUPAC Name |
N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H18BrN3OS/c1-5-18-7-11(15)12(16-18)8-17(4)14(19)13-6-9(2)10(3)20-13/h6-7H,5,8H2,1-4H3 |
InChI Key |
QJAKKRWEMNPBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)C(=O)C2=CC(=C(S2)C)C)Br |
Origin of Product |
United States |
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